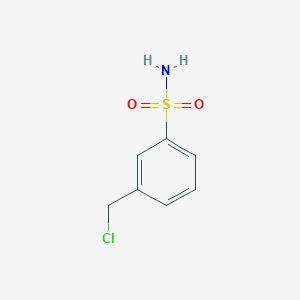

3-(Chloromethyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSADTLVYJQLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloromethyl Benzenesulfonamide

Direct Synthesis Routes

Direct synthesis routes aim to introduce one of the key functional groups onto a benzene (B151609) ring that already contains the other. The success of these methods hinges on the directing effects of the substituent already present and managing the reactivity of the starting material.

One potential direct route is the electrophilic chloromethylation of benzenesulfonamide (B165840). This reaction, often known as the Blanc reaction, typically involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). researchgate.netyoutube.com The goal is to introduce a chloromethyl (-CH₂Cl) group directly onto the benzenesulfonamide ring.

However, this approach faces significant challenges. The sulfonamide group (-SO₂NH₂) is a deactivating group and a meta-director for electrophilic aromatic substitution. While the meta-directing effect is consistent with the desired product's structure, the deactivation of the ring makes the electrophilic substitution reaction sluggish. utdallas.edu High reaction temperatures or strong catalytic conditions may be required, which can lead to side reactions or decomposition. Furthermore, the acidic conditions of the Blanc reaction could potentially affect the sulfonamide group.

Multi-step syntheses provide a more controlled, albeit longer, approach to the target molecule. utdallas.edu These sequences strategically build the molecule by adding functional groups one at a time, taking into account their chemical properties and directing effects. A common strategy in multi-step synthesis involves using protecting groups to prevent unwanted side reactions. utdallas.edu For instance, an amino group might be protected as an acetamide (B32628) during an aggressive reaction step like chlorosulfonation and then deprotected at the end of the synthesis. utdallas.educhegg.comchegg.com

A plausible multi-step sequence for 3-(Chloromethyl)benzenesulfonamide could begin with an appropriate toluene (B28343) derivative, as detailed in the following sections.

Precursors and Starting Materials

Halogenated toluene derivatives are versatile starting points. A logical precursor is 3-chlorotoluene (B144806). The synthesis would proceed via the following steps:

Sulfonation: 3-chlorotoluene is reacted with a sulfonating agent, such as chlorosulfonic acid (ClSO₃H), to introduce a sulfonyl chloride (-SO₂Cl) group onto the ring. The methyl group is an ortho-, para-director, and the chlorine atom is also an ortho-, para-director, albeit a deactivating one. This would lead to a mixture of isomers, which would require separation.

Amidation: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonia source to form the sulfonamide (-SO₂NH₂). njit.edu

Side-Chain Chlorination: The final step involves the chlorination of the methyl group on the toluene ring. This is typically achieved via a free-radical reaction using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide, a process known as the Wohl-Ziegler reaction. researchgate.net This method is often preferred over the Blanc reaction as it avoids the formation of the carcinogenic intermediate bis(chloromethyl) ether. researchgate.net

An alternative starting with a halogen on the methyl group, such as 3-methylbenzyl chloride, is less ideal as the primary halide is highly reactive and may not be stable under the harsh conditions of sulfonation.

An alternative and potentially more direct multi-step route begins with an aromatic compound that already contains the chloromethyl group. The starting material for this pathway would be m-xylene, which is first chloromethylated.

Chloromethylation: m-Xylene can be chloromethylated using reagents like formaldehyde and HCl with a catalyst. researchgate.net This step introduces the -CH₂Cl group.

Oxidation: The remaining methyl group is then oxidized to a carboxylic acid.

Sulfonation and Amidation: The subsequent introduction of the sulfonamide group would proceed via sulfonation with an agent like fuming sulfuric acid or chlorosulfonic acid, followed by conversion of the resulting sulfonic acid or sulfonyl chloride to the sulfonamide. njit.edugoogle.comyoutube.com

This pathway leverages the controlled introduction of functional groups, where the existing substituents guide the position of the incoming groups. The sulfonation of aromatic compounds is a reversible reaction, and conditions must be controlled to drive the reaction to completion, often by removing the water formed as a byproduct. njit.edu

Optimization of Synthetic Conditions and Yields

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound.

For chloromethylation reactions, the choice of catalyst and solvent is crucial. Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and stannic chloride (SnCl₄) are effective catalysts that enhance the reaction rate. researchgate.netnih.gov The reaction kinetics and product distribution can be highly dependent on the solvent; for example, studies have been conducted in solvents like nitromethane (B149229) and dichloromethane. nih.gov

For sulfonation reactions, a variety of sulfonating agents can be used, including sulfuric acid, oleum (B3057394) (fuming sulfuric acid), and chlorosulfonic acid. njit.edugoogle.com The reaction with sulfuric acid is often slow and reversible, so methods to remove the water byproduct, such as using thionyl chloride, can improve the yield. njit.edu Ionic liquids have also been explored as alternative solvents for sulfonation, offering advantages such as the absence of byproducts and the reusability of the solvent. google.com

The conversion of the sulfonyl chloride to the sulfonamide is typically a high-yield reaction achieved by treating the sulfonyl chloride with concentrated ammonia. njit.edu

The table below summarizes potential conditions for key reaction steps.

Table 1: Synthetic Reaction Conditions

| Reaction Step | Reagents | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|

| Electrophilic Chloromethylation | Formaldehyde, HCl | ZnCl₂ or AlCl₃ | Dichloromethane | Varies, can be sluggish for deactivated rings researchgate.netnih.gov |

| Sulfonation | Chlorosulfonic Acid | None | None or CHCl₃ | Often performed at low temperatures (0-10°C) |

| Sulfonation | SO₃ / Sulfuric Acid | None | Ionic Liquid | Room temperature, avoids water byproduct google.comyoutube.com |

| Amidation of Sulfonyl Chloride | Concentrated NH₃ | None | Diethyl ether | Low temperature (-5 to 0°C) google.com |

| Side-Chain Chlorination | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | CCl₄ | Reflux |

Reactivity and Chemical Transformations of 3 Chloromethyl Benzenesulfonamide

Reactions at the Chloromethyl Moiety

The primary site of reactivity on 3-(Chloromethyl)benzenesulfonamide is the sp³-hybridized carbon of the chloromethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it a prime target for nucleophilic attack.

The benzylic position of the chloromethyl group makes it highly reactive towards nucleophilic substitution, proceeding readily through an SN2-type mechanism. This involves the direct displacement of the chloride ion, which is a good leaving group, by an incoming nucleophile.

The chloromethyl group readily reacts with various oxygen-containing nucleophiles to form C-O bonds. Common nucleophiles in this category include hydroxide (B78521) ions, alkoxides, and phenoxides, leading to the formation of the corresponding alcohols, ethers, and phenoxy derivatives. For instance, reaction with sodium hydroxide would yield (3-sulfamoylphenyl)methanol, while reaction with a sodium alkoxide (NaOR) would produce the corresponding benzyl (B1604629) ether. These reactions are fundamental in synthetic chemistry for introducing oxygen-based functional groups.

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Product Class | Representative Reaction Scheme |

|---|---|---|

| Hydroxide (OH⁻) | Alcohol |

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react with the chloromethyl group to form new C-N bonds, yielding primary, secondary, and tertiary amines, respectively. Another important nitrogen nucleophile is the azide (B81097) ion (N₃⁻), which reacts to form a benzyl azide. Research on analogous compounds like (benzamidomethyl)triethylammonium chloride shows that it reacts smoothly with sodium azide in aqueous media to produce the corresponding benzamidomethyl azide. mdpi.com This highlights the utility of the chloromethyl group as a handle for introducing nitrogen-containing functionalities.

Table 2: Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Class | Representative Reaction Scheme |

|---|---|---|

| Ammonia (NH₃) | Primary Amine | |

| Primary Amine (RNH₂) | Secondary Amine |

Sulfur-based nucleophiles are known to be particularly potent, and they react efficiently with benzylic halides. libretexts.org Thiolate anions (RS⁻) readily displace the chloride to form thioethers (sulfides). Similarly, reaction with hydrogen sulfide (B99878) (or its conjugate base, HS⁻) can yield the corresponding thiol. Studies on similar substrates have shown that nucleophiles like potassium thiocyanate (B1210189) react to form thiocyanate derivatives. mdpi.com The high nucleophilicity of sulfur ensures that these reactions are generally efficient and high-yielding. libretexts.org

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Product Class | Representative Reaction Scheme |

|---|---|---|

| Thiolate (RS⁻) | Thioether |

The formation of carbon-carbon bonds can also be achieved through the reaction of the chloromethyl group with suitable carbon nucleophiles. A key example is the reaction with cyanide ions (CN⁻), which produces the corresponding benzyl nitrile, (3-sulfamoylphenyl)acetonitrile. This reaction is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. Other carbon nucleophiles, such as enolates or organometallic reagents, can also be employed to create more complex carbon skeletons. For example, the reaction of (chloromethyl)benzene with indene (B144670) in the presence of a strong base demonstrates the formation of a C-C bond at the benzylic position. researchgate.net

Table 4: Reactions with Carbon Nucleophiles

| Nucleophile | Product Class | Representative Reaction Scheme |

|---|---|---|

| Cyanide (CN⁻) | Nitrile |

A significant reaction of this compound is its ability to act as an alkylating agent for tertiary amines, leading to the formation of quaternary ammonium (B1175870) salts (QAS). mdpi.com In this reaction, the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new C-N bond. This process, known as quaternization, results in a positively charged nitrogen center, with the displaced chloride as the counter-ion. researchgate.netnih.gov

Research has shown that such quaternization reactions using benzyl halides are often carried out in polar organic solvents like DMF or acetonitrile. googleapis.com However, it was discovered that the presence of water in the reaction system can remarkably shorten the reaction time and significantly increase the conversion rate of the tertiary amine to the corresponding quaternary ammonium salt. googleapis.com For example, the reaction of a tertiary amine with a benzyl chloride in the presence of water can reach 100% conversion in a few hours, whereas the same reaction in a non-aqueous solvent might be significantly slower. googleapis.com This methodology has been applied to synthesize a variety of QAS, which are a class of compounds with diverse applications. researchgate.netmdpi.com

Table 5: Formation of Quaternary Ammonium Salts

| Reactant | Product Class | Representative Reaction Scheme |

|---|

Wittig Reagent Precursor Formation

The chloromethyl group in this compound serves as a key handle for the synthesis of phosphonium (B103445) salts, which are the direct precursors to Wittig reagents. The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide (the Wittig reagent) with an aldehyde or a ketone. google.comwikipedia.org

The formation of the phosphonium salt from this compound typically involves a nucleophilic substitution reaction (SN2) with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). youtube.com In this reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. youtube.com This process, known as quaternization, results in the formation of a stable phosphonium salt. youtube.comunive.it The reaction is often carried out by heating the reactants in a suitable non-polar solvent like toluene (B28343) or benzene (B151609). youtube.com

The general scheme for this transformation is as follows:

Scheme 1: Synthesis of a Phosphonium Salt from this compound

3-(ClCH₂)-C₆H₄SO₂NH₂ + PPh₃ → [3-(H₂NSO₂)-C₆H₄CH₂PPh₃]⁺Cl⁻

The resulting phosphonium salt, 3-(sulfamoyl)benzyltriphenylphosphonium chloride, can then be deprotonated by a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding phosphorus ylide, or Wittig reagent. wikipedia.org This ylide can subsequently be used in Wittig reactions to introduce the 3-(sulfamoyl)benzylidene moiety into various molecules.

Reactions Involving the Sulfonamide Functional Group

The sulfonamide functional group (-SO₂NH₂) in this compound also offers a site for various chemical modifications, including N-alkylation, N-acylation, and condensation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic and can undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, while N-acylation introduces an acyl group.

N-Alkylation: This reaction typically proceeds by treating the sulfonamide with an alkyl halide in the presence of a base. researchgate.net The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the attack on the alkyl halide. The use of ionic liquids as solvents can accelerate these reactions and improve yields. researchgate.net For instance, the N-alkylation of N-monosubstituted sulfonamides with various alkyl halides in the presence of potassium hydroxide in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF₆) has been shown to be efficient. researchgate.net

N-Acylation: The acylation of the sulfonamide nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. For example, N-(3-chlorobenzoyl)benzenesulfonamide has been synthesized by refluxing a mixture of 3-chlorobenzoic acid and benzenesulfonamide (B165840) with phosphorus oxychloride. nih.gov

These reactions allow for the introduction of a wide range of substituents onto the sulfonamide nitrogen, thereby modifying the properties of the parent molecule.

Condensation Reactions of the Sulfonamide Nitrogen

The sulfonamide nitrogen can participate in condensation reactions with carbonyl compounds, particularly aldehydes. These reactions often occur under acidic conditions. For example, the condensation of various sulfonamides with glyoxal (B1671930) has been studied, leading to the formation of complex heterocyclic structures. mdpi.commdpi.com The basicity of the sulfonamide's amido group can influence the course of these reactions. mdpi.com

Cyclization and Ring-Closing Reactions Incorporating this compound

The dual functionality of this compound makes it a valuable building block in the synthesis of heterocyclic compounds through cyclization reactions. These reactions can involve either the chloromethyl group, the sulfonamide group, or both.

One notable application is in the synthesis of quinoline (B57606) derivatives. A cascade reaction involving the Knoevenagel condensation and an intramolecular aza-Wittig reaction can be employed. beilstein-journals.org While not directly using this compound, this methodology highlights how a related bifunctional starting material can be used. In a hypothetical scenario, the phosphonium salt derived from this compound could potentially undergo an intramolecular Wittig reaction if a suitable carbonyl group is present elsewhere in the molecule, leading to the formation of a cyclic alkene.

Furthermore, the sulfonamide nitrogen can act as a nucleophile in intramolecular cyclization reactions. For example, if the molecule contains a suitable electrophilic center, the sulfonamide nitrogen can attack it to form a heterocyclic ring. The synthesis of macrocyclic structures has been achieved through intramolecular sulfone alkylation, demonstrating the utility of sulfone-containing moieties in ring-closing reactions. nih.gov

The reactivity of the chloromethyl group can also be harnessed in cyclization reactions. For instance, it can react with a nucleophilic site within the same molecule to form a new ring. This approach is common in the synthesis of various nitrogen- and sulfur-containing heterocycles.

Derivatization and Analog Synthesis from 3 Chloromethyl Benzenesulfonamide

Synthesis of Novel Benzenesulfonamide (B165840) Derivatives

The presence of the reactive chloromethyl group in 3-(chloromethyl)benzenesulfonamide makes it an excellent precursor for the synthesis of a wide array of novel benzenesulfonamide derivatives. This is typically achieved through nucleophilic substitution reactions at the benzylic carbon.

Heterocyclic Scaffolds Derived from the Chloromethyl Group

The chloromethyl group is a potent electrophile that readily reacts with various nucleophiles, particularly those found in heterocyclic compounds. This reactivity is harnessed to append diverse heterocyclic scaffolds to the benzenesulfonamide core, leading to molecules with potential applications in medicinal chemistry and materials science.

One common strategy involves the alkylation of heterocyclic amines. For instance, the reaction of this compound with nitrogen-containing heterocycles such as imidazoles, pyrazoles, and triazoles in the presence of a base affords the corresponding N-substituted derivatives. A general approach for the regioselective incorporation of a sulfonamide unit to heteroarene scaffolds has been developed, which can be adapted for this compound. rsc.org

The synthesis of thiazole (B1198619) derivatives can be achieved by reacting this compound with thioamides or thiourea. The initial S-alkylation is followed by an intramolecular cyclization to form the thiazole ring. While direct examples with this compound are not extensively documented in readily available literature, the reaction of analogous α-haloketones with thioamides is a well-established method for thiazole synthesis. wikipedia.org

Similarly, triazole derivatives can be synthesized. A common method involves the reaction of an azide-containing benzenesulfonamide with various alkynes via a copper-catalyzed [3+2] cycloaddition reaction, a cornerstone of click chemistry. libretexts.org To utilize this compound in this context, the chloromethyl group would first need to be converted to an azide (B81097), which can then participate in the cycloaddition.

The synthesis of pyrazole-based benzenesulfonamides has also been reported. These syntheses often involve the cyclocondensation of hydrazine (B178648) derivatives with β-dicarbonyl compounds. researchgate.netudayton.edu To incorporate the 3-(sulfamoyl)benzyl moiety, one could envision reacting a hydrazine derivative of this compound with a suitable diketone.

Furthermore, isoindoline-1,3-dione derivatives bearing a benzenesulfonamide moiety have been synthesized. rsc.org These are typically prepared by reacting a phthalic anhydride (B1165640) derivative with an appropriate amine. The chloromethyl group of this compound can be converted to a primary amine, which can then be reacted with phthalic anhydride to yield the desired isoindoline-1,3-dione derivative.

The following table summarizes some of the heterocyclic scaffolds that can be derived from this compound and the general synthetic approaches.

| Heterocyclic Scaffold | General Synthetic Approach | Starting Material from this compound |

| Thiazoles | Hantzsch thiazole synthesis (reaction with a thioamide) | This compound |

| Triazoles | Click chemistry (cycloaddition with an alkyne) | 3-(Azidomethyl)benzenesulfonamide |

| Pyrazoles | Knorr pyrazole (B372694) synthesis (condensation with a 1,3-dicarbonyl compound) | 3-(Hydrazinylmethyl)benzenesulfonamide |

| Isoindoline-1,3-diones | Reaction with phthalic anhydride | 3-(Aminomethyl)benzenesulfonamide |

| Quinazolines | Condensation with anthranilic acid derivatives | This compound (after conversion to an aldehyde or acid) |

Modifications of the Benzene (B151609) Ring Structure

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. wikipedia.org These modifications can significantly alter the electronic properties and biological activity of the resulting derivatives. The directing effects of the existing substituents—the chloromethyl group (ortho-, para-directing and activating) and the sulfonamide group (meta-directing and deactivating)—will influence the position of the incoming electrophile.

Common electrophilic substitution reactions that can be performed on the benzene ring include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. savemyexams.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The resulting polysubstituted benzene derivatives can then be used as intermediates for further synthetic transformations, including the construction of more complex heterocyclic systems.

Construction of Fused and Spirocyclic Systems

The derivatization of this compound can be extended to the synthesis of more complex polycyclic structures, such as fused and spirocyclic systems. These scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures.

The synthesis of fused heterocycles often involves intramolecular cyclization reactions. rsc.orgmdpi.com For example, the chloromethyl group can be used to alkylate a nucleophilic site on a pre-existing heterocyclic ring attached to the sulfonamide nitrogen or another position on the benzene ring, followed by a ring-closing reaction. While direct examples starting from this compound are not abundant in the literature, the general principles of intramolecular cyclization are applicable. rsc.orgnih.govpreprints.orgkhanacademy.org

Spirocyclic compounds, which contain two rings connected by a single common atom, can also be synthesized. The synthesis of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones has been reported, showcasing the construction of complex spiro systems. A plausible strategy to synthesize spirocycles from this compound could involve a multi-step sequence where the chloromethyl group is elaborated into a chain that can undergo a spirocyclization reaction. For instance, conversion of the chloromethyl group to a nitrile, followed by further reactions, could lead to intermediates suitable for spirocyclization.

Design and Synthesis of Advanced Chemical Scaffolds

The development of novel and advanced chemical scaffolds is a key objective in modern organic and medicinal chemistry. This compound can serve as a building block for the rational design and synthesis of such scaffolds. rsc.org The term "advanced chemical scaffold" refers to a core molecular structure that can be readily diversified to generate a library of compounds with a range of biological activities.

The synthesis of heteroaromatic N-benzyl sulfonamides as potential anticancer agents highlights the utility of the benzylsulfonamide scaffold. rsc.org By systematically varying the heterocyclic component attached to the benzylic carbon of this compound, libraries of compounds can be generated for high-throughput screening.

The design of these scaffolds often involves computational methods to predict their binding to biological targets. The synthetic accessibility and potential for diversification are also key considerations in scaffold design. The bifunctional nature of this compound makes it an attractive starting point for the construction of diverse and complex molecules with tailored properties.

Applications of 3 Chloromethyl Benzenesulfonamide in Organic Synthesis

As a Building Block for Complex Molecules

The strategic placement of the chloromethyl and sulfonamide groups on the benzene (B151609) ring enables chemists to introduce these functionalities into a variety of organic scaffolds. The chloromethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions, while the sulfonamide group can act as a nucleophile or be further functionalized. This orthogonal reactivity is instrumental in the stepwise or one-pot synthesis of intricate molecules.

Synthesis of Functionalized Heterocycles (e.g., Pyrazoles, Oxadiazoles, Quinolines)

The utility of 3-(chloromethyl)benzenesulfonamide and related structures is prominently demonstrated in the synthesis of various functionalized heterocycles, which are core structures in many biologically active compounds.

Pyrazoles: Pyrazole (B372694) rings, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly prepared by the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com While direct synthesis of pyrazoles using this compound is not extensively detailed in the provided results, the synthesis of pyrazole-based benzenesulfonamides is well-documented. For instance, various pyrazole-based benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms. nih.gov The general synthetic approach often involves the reaction of a chalcone (B49325) derivative with a substituted hydrazinobenzenesulfonamide hydrochloride. nih.gov This highlights the role of sulfonamide-containing building blocks in accessing complex pyrazole structures.

Oxadiazoles: Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. ijpsm.com The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are particularly significant in medicinal chemistry. The synthesis of 5-chloromethyl-3-substituted-1,2,4-oxadiazoles has been reported, showcasing the incorporation of the chloromethyl functionality into the oxadiazole ring. researchgate.net A common synthetic route to 1,3,4-oxadiazoles involves the cyclization of hydrazide derivatives. ijpsm.com For example, new oxadiazole derivatives have been prepared by converting carboxylic acids to their acid chlorides, followed by reaction with thiosemicarbazide (B42300) and subsequent cyclization.

Quinolines: Quinolines are bicyclic aromatic compounds composed of a benzene ring fused to a pyridine (B92270) ring. They are prevalent in many biologically active compounds. The synthesis of quinoline-sulfonamide hybrids has been explored as a strategy against bacterial resistance. nih.gov One approach involves the condensation of a substituted quinoline (B57606) with a sulfonamide-containing amine. For instance, new benzenesulfonamides bearing a substituted ethyl quinoline-3-carboxylate scaffold were synthesized via a microwave-assisted nucleophilic substitution reaction of 3-aminobenzenesulfonamide (B1265440) with an appropriate ethyl 4-chloroquinoline-3-carboxylate derivative. nih.gov Another method describes the synthesis of quinoline compounds containing a sulfonyl group through a photocatalyzed reaction of quinoline derivatives with sulfonyl chlorides. google.com

Table 1: Synthesis of Functionalized Heterocycles

| Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Pyrazoles | Reaction of a chalcone derivative with a substituted hydrazinobenzenesulfonamide hydrochloride. nih.gov | Chalcones, Hydrazinobenzenesulfonamide hydrochloride |

| Oxadiazoles | Cyclization of hydrazide derivatives. ijpsm.com | Carboxylic acid chlorides, Thiosemicarbazide, POCl₃ |

| Quinolines | Microwave-assisted nucleophilic substitution of a substituted quinoline with a sulfonamide-containing amine. nih.gov | Ethyl 4-chloroquinoline-3-carboxylates, 3-Aminobenzenesulfonamide |

| Photocatalyzed reaction of quinoline derivatives with sulfonyl chlorides. google.com | Quinoline derivatives, Sulfonyl chlorides, Photocatalyst |

Role in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. The reactivity of the chloromethyl and sulfonamide groups in this compound can be exploited in DOS strategies. The chloromethyl group can be reacted with a variety of nucleophiles, while the sulfonamide can be derivatized with different electrophiles, leading to a wide array of structurally distinct compounds from a common starting material.

Preparation of Chemical Probes for Molecular Interaction Studies

Chemical probes are essential tools for studying biological processes and molecular interactions. The sulfonamide moiety is a well-known pharmacophore that can interact with specific biological targets, such as carbonic anhydrases. nih.gov The chloromethyl group provides a reactive handle for attaching reporter groups (e.g., fluorescent dyes, biotin) or for covalent modification of target proteins. Therefore, this compound can serve as a precursor for the synthesis of chemical probes designed to investigate the function and binding partners of sulfonamide-binding proteins.

Application in Methodological Organic Chemistry Development

The unique reactivity of this compound and related compounds can be utilized in the development of new synthetic methodologies. For example, the chloromethyl group can participate in various coupling reactions, and the sulfonamide can direct or influence the regioselectivity of reactions on the aromatic ring. Research into the reactivity of such bifunctional molecules can lead to the discovery of novel transformations and expand the toolbox of synthetic organic chemists.

Mechanistic and Computational Studies of 3 Chloromethyl Benzenesulfonamide Reactions

Elucidation of Reaction Mechanisms

Understanding the precise steps through which 3-(Chloromethyl)benzenesulfonamide undergoes transformation is crucial for controlling reaction outcomes and designing novel synthetic pathways.

The reactions of this compound can proceed through several potential pathways, primarily involving the reactive benzylic chloride and the sulfonamide moiety. The chloromethyl group is susceptible to nucleophilic substitution reactions (SN1 and SN2), where a nucleophile replaces the chlorine atom. The specific pathway is influenced by the reaction conditions, such as the nature of the solvent and the nucleophile.

In the context of related sulfa drugs, reaction mechanisms often involve the modification of the sulfonamide group. libretexts.org However, the chloromethyl group in this compound introduces a primary site for reactivity. For instance, in reactions with nucleophiles, the formation of a benzylic carbocation intermediate is a possibility under SN1 conditions, particularly with polar, protic solvents. Conversely, strong, unhindered nucleophiles in polar, aprotic solvents would favor an SN2 mechanism, proceeding through a pentacoordinate transition state.

Computational chemistry, particularly transition state theory, provides a powerful tool for investigating these pathways. wikipedia.org By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. wikipedia.org While specific transition state calculations for reactions of this compound are not widely published, the principles of transition state theory are broadly applicable. wikipedia.org

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving sulfonamides. researchgate.net For aryl sulfonamides, transition metal catalysis, particularly with palladium and nickel, has been extensively studied for C-N bond formation. libretexts.org A proposed mechanism for the nickel-catalyzed sulfonamidation of aryl halides involves the oxidative addition of the nickel(0) catalyst to the aryl halide, followed by ligand exchange with the sulfonamide and reductive elimination to form the C-N bond. libretexts.org

While this compound itself is an aryl sulfonamide, the presence of the chloromethyl group offers an additional handle for catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position. The development of robust catalytic methods for the transformation of traditionally unreactive C-H bonds is also an active area of research, which could have implications for the future functionalization of the benzene (B151609) ring of this molecule. nih.gov

| Catalyst Type | Potential Application in this compound Reactions | General Mechanistic Feature |

| Palladium(0) | Cross-coupling reactions at the chloromethyl position or C-N bond formation. | Oxidative addition, transmetalation, reductive elimination. studysmarter.co.uk |

| Nickel(0) | C-N bond formation with the sulfonamide group. | Photosensitized energy transfer mechanism has been proposed for aryl sulfonamides. libretexts.org |

| Lewis Acids | Activation of the chloromethyl group for nucleophilic substitution. | Coordination to the chlorine atom, enhancing its leaving group ability. |

Theoretical Chemistry and Quantum Chemical Calculations

Theoretical and quantum chemical calculations offer invaluable insights into the intrinsic properties of molecules like this compound, complementing experimental findings.

The electronic structure of this compound dictates its reactivity and spectroscopic properties. The sulfonamide group is a strong electron-withdrawing group, which influences the electron density distribution on the benzene ring. This effect, combined with the inductive effect of the chloromethyl group, deactivates the aromatic ring towards electrophilic substitution.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute molecular orbitals, electron density, and electrostatic potential maps. These calculations would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, the oxygen and nitrogen atoms of the sulfonamide group would be expected to have a high electron density, making them potential sites for interaction with electrophiles or for hydrogen bonding.

The three-dimensional structure and flexibility of this compound are key to its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of the atoms in space (conformers) and the energy barriers between them. For this compound, rotation around the C-S and C-C bonds will lead to different conformers. In a related compound, N-(3-chlorophenyl)benzenesulfonamide, the dihedral angle between the two aromatic rings was found to be 65.4(1)°. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of the atoms at a given temperature, MD can explore the conformational landscape and identify the most probable conformations. Such simulations are particularly useful for understanding how the molecule might interact with a biological target or how it behaves in different solvent environments.

Computational methods are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nmrdb.orgmestrelab.comchemicalbook.com These predictions can aid in the interpretation of experimental spectra and the confirmation of the molecule's structure.

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the chloromethyl group, and the protons of the sulfonamide group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both the sulfonamide and chloromethyl groups. Similarly, the predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present. Key expected vibrations include the S=O stretching of the sulfonamide group, the N-H stretching of the sulfonamide, C-H stretching of the aromatic ring and the chloromethyl group, and the C-Cl stretching.

| Spectroscopic Technique | Predicted Features for this compound |

| ¹H NMR | Signals for aromatic protons (influenced by substituents), methylene protons (CH₂Cl), and sulfonamide protons (NH₂). |

| ¹³C NMR | Distinct signals for all carbon atoms, with chemical shifts reflecting their electronic environment. |

| IR Spectroscopy | Characteristic absorption bands for S=O, N-H, aromatic C-H, aliphatic C-H, and C-Cl stretching vibrations. |

Advanced Analytical and Spectroscopic Characterization of 3 Chloromethyl Benzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-(Chloromethyl)benzenesulfonamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are typically observed in the range of 6.5 to 8.5 ppm. chemicalbook.com The exact positions depend on the substitution pattern and the electronic environment. For this compound, the aromatic protons would appear as a complex multiplet in this region. The benzylic protons of the chloromethyl group (-CH₂Cl) are expected to show a singlet at approximately 4.5-4.8 ppm. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is often found downfield, sometimes above 10 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons in benzenesulfonamide (B165840) derivatives resonate between 110 and 150 ppm. rsc.orgmdpi.com The carbon of the chloromethyl group is expected around 45 ppm. The carbon atom attached to the sulfur atom of the sulfonamide group appears in the downfield region of the aromatic signals. For instance, in benzenesulfonyl chloride, the carbon attached to the sulfonyl group is observed at a specific chemical shift that is influenced by the electronegative chlorine and oxygen atoms. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 (multiplet) | 125 - 135 |

| C-SO₂ | - | ~140 |

| C-CH₂Cl | - | ~138 |

| CH₂Cl | ~4.6 (singlet) | ~45 |

| NH₂ | variable, broad singlet | - |

| Note: These are predicted values based on typical ranges for similar compounds. |

For derivatives, the introduction of further substituents on the aromatic ring or the nitrogen atom of the sulfonamide will cause predictable shifts in the NMR signals, aiding in their structural confirmation. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₇H₈ClNO₂S), the expected molecular weight is approximately 205.66 g/mol . bldpharm.com

Under electrospray ionization (ESI) or electron ionization (EI), benzenesulfonamides exhibit characteristic fragmentation pathways. A common fragmentation involves the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov This fragmentation is often a key indicator of the presence of a sulfonamide group. Another typical fragmentation is the cleavage of the C-S bond or the S-N bond.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Key fragmentation patterns would include:

Loss of SO₂: The [M-SO₂]⁺ ion would be a significant peak.

Loss of the chloromethyl group: Cleavage of the C-C bond could lead to a [M-CH₂Cl]⁺ ion.

Cleavage of the C-S bond: This would result in ions corresponding to the chlorobenzyl fragment and the [SO₂NH₂]⁺ fragment.

Formation of a tropylium (B1234903) ion: The benzyl-type structure can rearrange to form a stable tropylium ion at m/z 91, though the presence of the chloro- and sulfonyl- substituents would influence this.

In a study of N-phenyl benzenesulfonamides, fragmentation was observed to form an anilide anion via hydrogen transfer. rsc.org The fragmentation of aromatic sulfonamides under ESI-MS often involves the elimination of SO₂ through rearrangement in the gas phase. nih.gov For instance, the mass spectrum of 3-chlorobenzenesulfonamide (B108012) shows a base peak at m/z 111, corresponding to the chlorophenyl cation. nih.govnist.gov

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | ~205/207 (isotope pattern) |

| [M-SO₂]⁺ | Loss of sulfur dioxide | ~141/143 |

| [C₇H₆Cl]⁺ | Chlorobenzyl cation | ~125/127 |

| [SO₂NH₂]⁺ | Sulfonamide fragment | ~80 |

| Note: The presence and relative intensity of peaks can vary based on the ionization technique used. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the key functional groups are the sulfonamide (-SO₂NH₂), the aromatic ring, and the chloromethyl group (-CH₂Cl). The IR spectrum of benzenesulfonamide shows characteristic peaks for the N-H and S=O stretching vibrations. nist.govchemicalbook.com

The expected characteristic absorption bands are:

N-H stretching: The sulfonamide NH₂ group typically shows two bands in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

S=O stretching: The sulfonyl group exhibits two strong absorption bands for asymmetric and symmetric stretching, typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. hmdb.ca

C-H stretching (aromatic): These bands are usually observed above 3000 cm⁻¹.

C=C stretching (aromatic): These appear in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The absorption for the C-Cl bond is found in the fingerprint region, typically between 850-550 cm⁻¹. researchgate.net A C-H wag associated with the -CH₂X group can also be seen between 1300-1150 cm⁻¹. researchgate.net

S-N stretching: This vibration is expected in the 930-900 cm⁻¹ range. hmdb.ca

The IR spectrum of a chloromethylated polystyrene resin showed a characteristic band for the C-Cl bond at 680 cm⁻¹. manipal.edu The infrared spectra of various sulfonamide derivatives have been extensively studied, confirming the characteristic absorption regions for the sulfonyl group. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ (sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| -SO₂- (sulfonyl) | Asymmetric Stretch | 1350 - 1310 |

| -SO₂- (sulfonyl) | Symmetric Stretch | 1170 - 1150 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| -CH₂Cl | C-Cl Stretch | 850 - 550 |

| S-N | Stretch | 930 - 900 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Key structural features expected for this compound in the solid state include:

Hydrogen Bonding: The NH₂ group of the sulfonamide is a hydrogen bond donor, while the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This typically leads to the formation of extensive hydrogen-bonded networks, often resulting in dimers or chain motifs. bldpharm.com

Molecular Conformation: The orientation of the chloromethyl group relative to the phenyl ring and the conformation of the sulfonamide group are key structural parameters. The presence of substituents can influence the dihedral angle between the aromatic ring and the S-N bond.

The determination of the crystal structure of new derivatives is a critical step in understanding their structure-property relationships.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to 3-(Chloromethyl)benzenesulfonamide

While classical methods for the synthesis of benzenesulfonamides and benzyl (B1604629) chlorides are well-established, future research could focus on developing more efficient, sustainable, and scalable routes to this compound. Current syntheses may involve multiple steps or harsh reagents. The development of novel synthetic pathways is crucial for making this compound more accessible for research and industrial applications.

Future research could investigate:

Late-Stage Chlorination: Developing methods for the direct and selective chlorination of the methyl group of 3-methylbenzenesulfonamide (B155108). This would avoid the need to handle potentially unstable intermediates and could offer a more convergent synthetic route.

Catalytic Approaches: The use of modern catalytic systems could provide milder and more selective synthetic pathways. For instance, metal-catalyzed C-H activation/chlorination of 3-methylbenzenesulfonamide or novel catalytic methods for the construction of the sulfonamide group on a pre-functionalized chloromethylarene core could be explored.

Flow Chemistry: Continuous flow processes could offer significant advantages in terms of safety, scalability, and reaction control, particularly when dealing with reactive intermediates or exothermic reactions that might be involved in chlorination or sulfonylation steps.

Green Chemistry Principles: Future synthetic designs should aim to incorporate principles of green chemistry, such as using less hazardous solvents, reducing waste, and improving atom economy. For example, exploring water-based reaction conditions for certain steps could significantly improve the environmental footprint of the synthesis. nih.gov

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Late-Stage C-H Chlorination | Direct chlorination of 3-methylbenzenesulfonamide using selective radical or photocatalytic methods. | Improved atom economy, fewer synthetic steps. |

| Catalytic Sulfonamidation | Transition-metal catalyzed coupling of 3-(chloromethyl)aniline (B1612129) with a sulfur dioxide surrogate. | Milder reaction conditions, broader substrate scope. |

| Flow Synthesis | Performing the chlorination or sulfonylation steps in a continuous flow reactor. | Enhanced safety, precise temperature control, easier scale-up. |

| One-Pot Syntheses | Combining multiple synthetic steps into a single operation without isolating intermediates. | Reduced solvent waste, increased efficiency, time savings. |

Exploration of Unconventional Reactivity Patterns

The coexistence of an electrophilic chloromethyl group and a nucleophilic/acidic sulfonamide group on the same aromatic ring suggests the potential for complex and unconventional reactivity. While standard S_N2 reactions at the benzylic chloride are expected, future research should delve into the less obvious chemical behavior of this molecule.

Key areas for exploration include:

Intramolecular Reactions: Under basic conditions, deprotonation of the sulfonamide nitrogen could be followed by an intramolecular cyclization to form a sultam, a cyclic sulfonamide. Studying the kinetics and thermodynamics of this process could lead to novel heterocyclic systems.

Competitive Nucleophilic Attack: The molecule presents multiple electrophilic sites. Beyond the benzylic carbon, the sulfur atom of the sulfonamide can also be attacked by strong nucleophiles. A systematic study with a diverse range of nucleophiles could map out the competitive reactivity and lead to selective functionalization at different positions. nih.gov

Directed Ortho-Metalation: The sulfonamide group is a known directing group for ortho-lithiation. It would be valuable to explore whether this directing effect can be exploited in the presence of the reactive chloromethyl group to achieve selective functionalization at the C-2 or C-4 positions of the benzene (B151609) ring.

Fulvene-like Reactivity Analogs: The reactivity of 6-(chloromethyl)-6-methylfulvene, which exhibits diverse reactions including nucleophilic attack at the exocyclic carbon, S_N2 substitution, and deprotonation-condensation at the chloromethyl group, provides a compelling model. nih.govnih.gov Investigating whether this compound can be induced to participate in analogous reaction pathways, perhaps through derivatization or under specific catalytic conditions, could uncover novel transformations.

Expansion of Applications in Advanced Organic Material Synthesis

The bifunctional nature of this compound makes it an attractive monomer and building block for the synthesis of advanced organic materials. bldpharm.com The chloromethyl group can be readily converted into other functionalities or used directly in polymerization and grafting reactions, while the sulfonamide group can introduce desirable properties such as hydrogen-bonding capabilities, thermal stability, and metal-coordination sites.

Future applications in materials science could include:

Functional Polymers: The compound can be used as a monomer in condensation or substitution polymerizations. The resulting polymers, bearing a pendant sulfonamide group on each repeating unit, could exhibit enhanced properties such as improved adhesion, higher glass transition temperatures, or specific ion-exchange capabilities.

Metal-Organic Frameworks (MOFs): The sulfonamide group can act as a ligand for metal ions. By modifying the chloromethyl group into a second coordinating site (e.g., a carboxylate or a nitrogen heterocycle), this compound could serve as a precursor to novel organic linkers for the construction of functional MOFs with potential applications in gas storage, catalysis, or sensing. bldpharm.com

OLED Materials: The incorporation of sulfonamide moieties into organic light-emitting diode (OLED) materials has been shown to influence charge transport properties. bldpharm.com this compound could be used as a starting material to build novel host or emitter molecules for OLED applications.

Surface Modification: The reactive chloromethyl group provides a covalent anchor to graft the molecule onto the surfaces of materials like silica, cellulose, or other polymers. This would impart the surface with the properties of the benzenesulfonamide (B165840) group, such as altered hydrophilicity, ion-binding capacity, or a platform for further chemical modification.

Deeper Mechanistic Insights through Advanced Computational Chemistry

Computational chemistry offers a powerful toolkit for understanding the structure, reactivity, and electronic properties of molecules at a fundamental level. Applying these methods to this compound can provide deep mechanistic insights that guide synthetic efforts and the design of new applications. sci-hub.se

Future computational studies should focus on:

Modeling Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction profiles for its synthesis and subsequent reactions. mkjc.in This can help in optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

Analysis of Reactivity Descriptors: Calculating and visualizing properties like the Molecular Electrostatic Potential (MEP), Fukui functions, and Average Local Ionization Energy (ALIE) can pinpoint the most likely sites for electrophilic and nucleophilic attack. sci-hub.se This would provide a rational basis for understanding the competitive reactivity patterns discussed in section 8.2.

Non-Covalent Interactions: Hirshfeld surface analysis and 2D fingerprint plots can be employed to investigate and quantify the intermolecular interactions, such as hydrogen bonds involving the sulfonamide group, that govern the compound's crystal packing and its interactions within a material matrix. sci-hub.semkjc.in

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of polymers or other materials derived from this compound. These simulations can predict bulk material properties like thermal stability, mechanical strength, and conformational preferences, providing a crucial link between molecular structure and macroscopic function.

Table 2: Application of Computational Methods

| Computational Method | Application to this compound | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of geometric and electronic structure, reaction energetics, and spectroscopic properties. mkjc.in | Prediction of stable conformations, reaction mechanisms, and interpretation of experimental spectra. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and prediction of sites for electrophilic/nucleophilic attack. sci-hub.se | Rationalization of reactivity patterns and intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer, hybridization, and donor-acceptor interactions within the molecule. mkjc.in | Understanding the electronic interplay between the chloromethyl and sulfonamide groups. |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in solution or within a larger material assembly over time. sci-hub.se | Prediction of material properties, conformational dynamics, and solvation effects. |

Q & A

What are the standard synthetic routes for 3-(Chloromethyl)benzenesulfonamide, and how are reaction conditions optimized for high yield?

Answer:

The synthesis typically involves reacting 3-(chloromethyl)aniline hydrochloride with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base. Key steps include:

- Reagent Ratios : A 1:1 molar ratio of 3-(chloromethyl)aniline hydrochloride to methanesulfonyl chloride ensures minimal side products.

- Reaction Conditions : Stirring at room temperature for 2 hours under inert atmosphere (e.g., nitrogen) to prevent hydrolysis or oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields the pure product (off-white solid, ~70% yield).

Optimization Factors : - Solvent Choice : Polar aprotic solvents like THF enhance nucleophilicity of the amine.

- Base Selection : Triethylamine neutralizes HCl generated during sulfonylation, driving the reaction forward.

Reference : Synthesis protocol from PubChem/EPA DSSTox .

What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 4.6 ppm (CH₂Cl), δ 3.1 ppm (SO₂NH).

- ¹³C NMR : Signals at ~135 ppm (sulfonamide carbon), 45 ppm (CH₂Cl).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 219.69 (C₈H₁₀ClNO₂S) confirms molecular weight.

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the chloromethyl group.

- HPLC : Purity >98% validated using reverse-phase C18 columns (acetonitrile/water mobile phase).

Reference : Structural validation methods from PubChem and analogous sulfonamide studies .

How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The chloromethyl (-CH₂Cl) group is highly electrophilic, enabling:

- SN2 Reactions : Substitution with nucleophiles (e.g., amines, thiols) under mild conditions (e.g., K₂CO₃ in DMF, 50°C).

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyst.

Challenges : - Competing hydrolysis in aqueous conditions (mitigated by anhydrous solvents).

- Steric hindrance from the benzene ring may slow substitution kinetics.

Methodology : Kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to map transition states .

What strategies are employed to resolve contradictions in reported biological activities of sulfonamide derivatives?

Answer:

Discrepancies in enzyme inhibition data (e.g., carbonic anhydrase vs. NLRP3 inflammasome) are addressed via:

- Dose-Response Curves : IC₅₀ values under standardized assay conditions (pH 7.4, 37°C).

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes.

Example : Analogues with para-substituted sulfonamides show 10-fold higher NLRP3 inhibition than meta-substituted variants .

How can researchers design experiments to explore the dual reactivity (hydrolysis vs. substitution) of the sulfonamide group?

Answer:

- pH-Dependent Studies :

- Acidic Hydrolysis : Reflux with HCl (6M) to yield sulfonic acid and amine.

- Basic Conditions : NaOH (1M) at 80°C to test stability.

- Competitive Reactions : Parallel reactions with competing nucleophiles (e.g., NH₃ vs. H₂O) to quantify pathway dominance.

- Kinetic Isotope Effects (KIE) : Deuterated solvents (D₂O) to probe rate-determining steps.

Data Interpretation : HPLC or ¹H NMR monitors reaction progress and product ratios .

What are the key considerations for incorporating this compound into multi-step synthetic pathways for drug candidates?

Answer:

- Orthogonal Protection : Use of Boc or Fmoc groups to protect the sulfonamide during subsequent reactions.

- Compatibility Check : Ensure stability under Pd-catalyzed cross-coupling or Grignard conditions.

- Scalability : Optimize solvent volumes (e.g., switch from THF to toluene for easier distillation).

Case Study : A 5-step synthesis of a benzothiazole-sulfonamide hybrid achieved 45% overall yield via sequential SN2 and Suzuki coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.